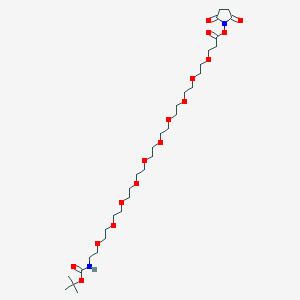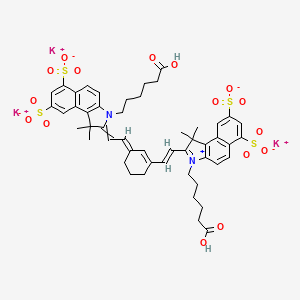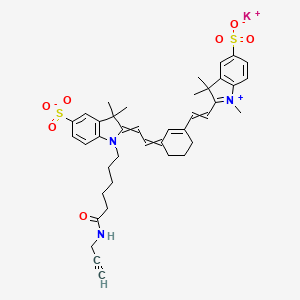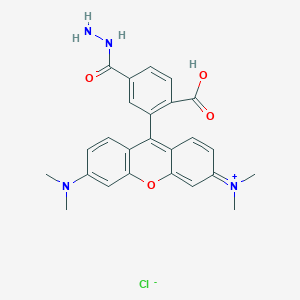
Boc-NH-PEG10-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-N-amido-PEG10-NHS ester is a Boc PEG Linker. The Boc group can be deprotected in mildly acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
科学的研究の応用
pH-Responsive Drug Delivery
Nanohydrogels using poly(ethylene glycol) diacrylate (PEG-DA) have been developed for pH-responsive delivery of methotrexate, an anticancer drug. These nanohydrogels show potential in loading and release of methotrexate, especially in acidic pH, indicating their suitability as anti-cancer vehicles (Farzanfar et al., 2021).
Protein Modification to Inhibit Thrombosis
Poly(ethylene glycol) (PEG) modification of surface proteins has been investigated to inhibit thrombosis on vascular and biomaterial surfaces. This involves the use of PEG-NHS esters for modifying proteins to reduce platelet adhesion and thrombotic deposition (Xu et al., 2006).
PEGylation of Therapeutic Proteins
The PEGylation of bovine lactoferrin with branched PEG-NHS esters has been studied to improve pharmacokinetic and pharmacodynamic properties. This process is influenced by factors like pH, showing the importance of optimizing PEGylation conditions (Nojima et al., 2009).
Enhanced Cell Interactions in Hydrogels
PEGylation strategies, particularly using acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), have been applied to enhance cell adhesion and spreading in bioactive hydrogels. This approach is significant for regenerative medicine and drug delivery applications (Browning et al., 2013).
Analytical Techniques for PEGylated Biopharmaceuticals
Analytical methods have been developed to qualify and quantify PEG and PEGylated biopharmaceuticals, facilitating better understanding and control of PEGylation processes in drug development (Crafts et al., 2016).
Dual Functional Labeling Agents for Proteins and Peptides
Radioiodination of BODIPY using N-hydroxysuccinimide (NHS) ester has been explored as a nuclear and optical dual functional labeling agent, demonstrating potential in molecular imaging research and multimodal imaging probes (Ono et al., 2017).
Protein-resistant and Fibrinolytic Properties in Polyurethane Surfaces
Modification of polyurethane surfaces with PEG and lysine has been researched to create surfaces with dual properties: resistance to nonspecific protein adsorption and clot lysing capabilities. This has implications in blood-contacting applications (Chen et al., 2009).
Conjugation and Release of Bioactive Molecules in Hydrogels
Synthesis of photodegradable macromers for conjugation and controlled release of bioactive molecules within hydrogel scaffolds has been achieved. This method allows for the controlled delivery of chemical cues in biomedical applications (Griffin et al., 2013).
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics
The use of erythrocytes for displaying antibodies, such as anti-TNFα, on their surface via chemical engineering methods, including NHS ester-functionalized polymers, has been investigated. This approach could enhance the efficacy and lifetime of immunoglobulin-based therapeutics (Ji et al., 2019).
Versatile Tissue Adhesives and Hydrogels
Development of chondroitin sulfate-polyethylene glycol (CS-PEG) adhesives and hydrogels, with applications in wound healing and regenerative medicine, leverages the functionalization of CS with NHS for covalent bonding to proteins in tissues (Strehin et al., 2010).
特性
製品名 |
Boc-NH-PEG10-NHS ester |
|---|---|
分子式 |
C32H58N2O16 |
分子量 |
726.81 |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H58N2O16/c1-32(2,3)49-31(38)33-7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-30(37)50-34-28(35)4-5-29(34)36/h4-27H2,1-3H3,(H,33,38) |
InChIキー |
ZLPCXEMYFWRCPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
t-Boc-N-amido-PEG10-NHS ester |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








